molecular formula C9H10O3 B3416364 2-Hydroxy-5-methoxy-4-methylbenzaldehyde CAS No. 74516-54-4

2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Cat. No. B3416364
CAS RN: 74516-54-4
M. Wt: 166.17 g/mol
InChI Key: JFQPXBDVPFBIFF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is an organic compound . It is also known by its IUPAC name, 2-hydroxy-5-methoxy-4-methylbenzaldehyde . The CAS Number of this compound is 74516-54-4 .


Molecular Structure Analysis

The molecular weight of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is 166.18 . The InChI code for this compound is 1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3 .


Physical And Chemical Properties Analysis

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a powder at room temperature . It has a melting point of 97-102 degrees Celsius .

Scientific Research Applications

Antifungal Activity

2-Hydroxy-5-methoxy-4-methylbenzaldehyde has been found to have potent antifungal activity . It disrupts the fungal antioxidation system, making it an effective method for controlling fungal pathogens . This compound can serve as a redox-active compound that inhibits microbial growth through destabilization of cellular redox homeostasis .

Chemosensitizing Agent

This compound can function as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy . Chemosensitization can reduce costs, abate resistance, and alleviate negative side effects associated with current antifungal treatments .

Targeting Mitochondrial Respiratory Chain (MRC)

2-Hydroxy-5-methoxy-4-methylbenzaldehyde and its structural analogs have been studied for their effectiveness in targeting the most effective antifungal target in the mitochondrial respiratory chain (MRC) .

Synthesis of Schiff Base Ligand

This compound has been used in the synthesis of Schiff base ligand . Schiff bases are versatile ligands which form stable complexes with most transition metal ions.

Study of Electroantennogram Response

2-Hydroxy-5-methoxy-4-methylbenzaldehyde has been used to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds .

Preparation of Tetradentate Schiff Base Compounds

This compound plays an important role in the preparation of tetradentate Schiff base compounds . These compounds have been extensively studied due to their coordination versatility with various metal ions and their wide range of applications.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is Tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.

Mode of Action

2-Hydroxy-5-methoxy-4-methylbenzaldehyde acts as a tyrosinase inhibitor . It interacts with the tyrosinase enzyme and prevents it from catalyzing the oxidation of tyrosine to melanin. This results in a decrease in melanin production.

Biochemical Pathways

The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis. This leads to a decrease in melanin production and can result in lighter skin pigmentation.

Result of Action

The molecular effect of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde’s action is the inhibition of tyrosinase activity . On a cellular level, this results in a decrease in melanin production. Clinically, this could manifest as a lightening of skin pigmentation.

properties

IUPAC Name

2-hydroxy-5-methoxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQPXBDVPFBIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methoxy-4-methylbenzaldehyde

CAS RN

74516-54-4
Record name 2-hydroxy-5-methoxy-4-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above prepared 2,5-Dimethoxy-4-methyl-benzaldehyde (4.153 g, 23 mmol) was dissolved in 115 mL of acetonitrile and treated successively with sodium iodide (5.18 g, 1.5 eq.) and AlCl3 (3.07 g, 1.0 eq.), and the mixture kept at 80° C. for 1 h. Cooling, pouring onto crashed ice, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (SiO2, hexane/AcOEt=9/1), gave 3.80 g of the title compound as off-white solid.
Quantity
4.153 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step Two
Name
Quantity
3.07 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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